molecular formula C6H4Cl2N4 B13136484 3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine

3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B13136484
M. Wt: 203.03 g/mol
InChI Key: ZPCBQNAOKOVKCY-UHFFFAOYSA-N
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Description

3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, with chlorine atoms at the 3 and 6 positions and a methyl group at the 7 position. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate to form the triazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 3 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule, with studies investigating its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
  • 3,6,7-Triamino-[1,2,4]triazolo[4,3-b][1,2,4]triazole
  • 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both chlorine atoms and a methyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents can lead to distinct properties compared to other similar compounds.

Properties

Molecular Formula

C6H4Cl2N4

Molecular Weight

203.03 g/mol

IUPAC Name

3,6-dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C6H4Cl2N4/c1-3-2-4-9-10-6(8)12(4)11-5(3)7/h2H,1H3

InChI Key

ZPCBQNAOKOVKCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=C(N2N=C1Cl)Cl

Origin of Product

United States

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